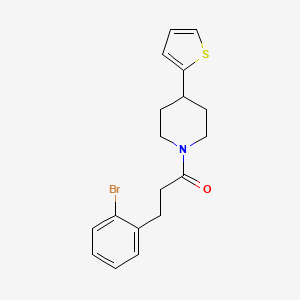
3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H20BrNOS and its molecular weight is 378.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a bromophenyl group, a piperidine moiety, and a thiophenyl group, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H20BrNOS, with a molecular weight of 378.3 g/mol. The presence of the bromine atom enhances its electrophilic properties, making it a valuable candidate in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H20BrNOS |
| Molecular Weight | 378.3 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Bromophenyl Intermediate : Starting with 2-bromobenzene, a Friedel-Crafts acylation introduces the propanone group.
- Piperidine Introduction : The intermediate reacts with 4-(thiophen-2-yl)piperidine under nucleophilic substitution conditions to yield the final product.
This compound can also be produced using continuous flow reactors and high-throughput screening for optimized yield and purity in industrial settings.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition with low minimum inhibitory concentrations (MIC). For instance, compounds similar to this one have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential interactions with cancer-related biological targets. Preliminary studies indicate that it may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
The exact mechanism of action is still under investigation, but it is believed that the compound interacts with specific receptors or enzymes, influencing biochemical pathways. This interaction could alter protein conformation or inhibit enzymatic activity, leading to its observed biological effects .
Case Studies
Several case studies have explored the efficacy of similar compounds in various biological assays:
- Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and tested for antimicrobial activity, revealing significant inhibition against various pathogens .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting tumor growth in vitro, suggesting that modifications to the structure could enhance anticancer properties .
特性
IUPAC Name |
3-(2-bromophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-6,13,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWURXYHYABUSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














